molecular formula C25H26N2O5S2 B2570961 Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 932353-88-3

Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2570961
CAS No.: 932353-88-3
M. Wt: 498.61
InChI Key: LALFWVVHIPKGJI-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, a sulfonamide-linked piperazine moiety at position 3, and an ethyl carboxylate ester at position 2. This compound is of interest due to its structural complexity, which may influence receptor binding, metabolic stability, and solubility profiles.

Properties

IUPAC Name

ethyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-3-32-25(29)23-24(22(17-33-23)20-7-5-4-6-8-20)34(30,31)27-15-13-26(14-16-27)21-11-9-19(10-12-21)18(2)28/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALFWVVHIPKGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C25_{25}H26_{26}N2_{2}O5_{5}S2_{2}
Molecular Weight 498.6 g/mol
CAS Number 932353-88-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Serotonin Reuptake Inhibition : It is hypothesized that the piperazine moiety enhances the compound's ability to inhibit serotonin reuptake, similar to other piperazine derivatives which act as selective serotonin reuptake inhibitors (SSRIs) .
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through modulation of cell signaling pathways related to inflammation and cell proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity, potentially making this compound effective against various bacterial strains .

Anticancer Studies

Research has indicated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that this compound inhibited the growth of MCF-7 breast cancer cells, with an IC50 value indicating potent anticancer activity.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria:

  • Case Study 2 : Testing against Staphylococcus aureus and Escherichia coli revealed that the compound effectively reduced bacterial viability, suggesting its potential as an antibacterial agent .

Pharmacological Applications

The potential applications of this compound are varied, including:

  • Antidepressant Therapy : Leveraging its SSRI-like properties, it may serve as a novel treatment for depression with fewer side effects compared to traditional SSRIs.
  • Anticancer Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Antimicrobial Agent : The compound's efficacy against bacterial strains could lead to new treatments for infections resistant to conventional antibiotics.

Comparison with Similar Compounds

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

  • Core Structure : Thiophene ring with phenyl and ethyl carboxylate substituents.
  • Key Differences: Substituent at position 3: A propanamido group linked to a 4-methylpiperazine replaces the sulfonamide-linked 4-acetylphenylpiperazine.
  • The 4-methylpiperazine may enhance basicity, influencing pharmacokinetic properties like tissue distribution.

Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS 850936-74-2)

  • Core Structure : Piperazine ring linked to an oxadiazole-thiol-acetyl group.
  • Key Differences :
    • Heterocycle: Oxadiazole replaces thiophene, altering electronic properties and ring strain.
    • Substituents: A 3-methylphenyl group on the oxadiazole and a sulfanylacetyl chain instead of the phenylthiophene-sulfonamide system.
    • Molecular Weight: 390.5 g/mol (lower than the target compound due to oxadiazole’s lighter structure) .
  • Functional Impact: Oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce π-π stacking interactions.

Ethyl 3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 932464-72-7)

  • Core Structure : Benzothiophene core with sulfonamide-linked 2-fluorophenylpiperazine.
  • Key Differences: Heterocycle: Benzothiophene (fused benzene-thiophene) instead of thiophene. Substituent on Piperazine: 2-Fluorophenyl group vs. 4-acetylphenyl.
  • Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets in target proteins.

Ethyl 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS 81018-05-5)

  • Core Structure : Similar to CAS 932464-72-7 but with a 3-methoxyphenyl group on piperazine.
  • Key Differences :
    • Substituent on Piperazine: 3-Methoxyphenyl (electron-donating) vs. 4-acetylphenyl (electron-withdrawing).
    • Molecular Formula: C₂₂H₂₄N₂O₅S₂ (distinct from the target compound’s formula) .
  • Functional Impact :
    • Methoxy group improves solubility via hydrogen bonding but may reduce metabolic stability due to demethylation pathways.
    • Acetyl groups in the target compound could facilitate interactions with acetylcholinesterase or histone deacetylase (HDAC) targets.

Data Tables

Table 1. Physicochemical Properties of Compared Compounds

Compound (CAS) Core Heterocycle Piperazine Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound (Not Reported) Thiophene 4-Acetylphenyl ~500 (estimated) ~3.5 8 (estimated)
156724-46-8 Thiophene 4-Methyl Not reported Not reported 7
850936-74-2 Oxadiazole 3-Methylphenyl 390.5 2.2 7
932464-72-7 Benzothiophene 2-Fluorophenyl Not reported Not reported 7
81018-05-5 Benzothiophene 3-Methoxyphenyl 460.56 ~3.8 7

Table 2. Structural and Functional Highlights

Compound (CAS) Key Structural Feature Potential Functional Advantage
Target Compound 4-Acetylphenylpiperazine sulfonamide Enhanced receptor selectivity via acetyl group
156724-46-8 Propanamido-4-methylpiperazine Improved solubility and metabolic stability
850936-74-2 Oxadiazole-sulfanylacetyl Redox-sensitive drug delivery applications
932464-72-7 2-Fluorophenyl-benzothiophene Increased CNS penetration due to fluorine
81018-05-5 3-Methoxyphenyl-benzothiophene Tunable solubility and HDAC inhibition potential

Research Findings and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-acetylphenyl group (electron-withdrawing) may confer stronger hydrogen-bonding interactions compared to methoxy or methyl substituents in analogues .
  • Pharmacokinetic Trends : Sulfonamide-linked piperazines generally show moderate logP values (~2.2–3.8), balancing solubility and membrane permeability .

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